N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Description
N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative characterized by a 4-fluorophenyl propanamide moiety linked to a 5Z-configured thiophen-2-ylmethylidene-substituted thiazolidinone core. The compound’s structure features a conjugated system involving the thiophene ring and the thiazolidinone scaffold, which may enhance π-π interactions and influence electronic properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S3/c18-11-3-5-12(6-4-11)19-15(21)7-8-20-16(22)14(25-17(20)23)10-13-2-1-9-24-13/h1-6,9-10H,7-8H2,(H,19,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZPVAKLKCOZQS-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazides with Thioglycolic Acid
A common method involves reacting hydrazides with thioglycolic acid under reflux conditions. For example:
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Starting Material : 2-(1,2-benzothiazol-3-yl)propanoic acid hydrazide (compound 3 ) reacts with sulfanylacetic acid in toluene under nitrogen.
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Conditions : Reflux for 48 hours in dry toluene, followed by purification via flash chromatography.
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Structural Confirmation : IR, ¹H-NMR, and elemental analysis confirm the formation of the thiazolidinone ring.
| Step | Reagents/Conditions | Yield | References |
|---|---|---|---|
| Hydrazide Formation | 2-(1,2-benzothiazol-3-yl)propanoic acid + hydrazine hydrate | 94% | |
| Cyclocondensation | Sulfanylacetic acid, toluene, N₂, reflux | 87% |
Introduction of the Thiophen-2-Ylmethylidene Group
The thiophen-2-ylmethylidene moiety is introduced via Knoevenagel condensation, a key step for forming the (5Z)-configured double bond.
Knoevenagel Condensation
This reaction typically involves an aldehyde and a thiazolidinone derivative in the presence of a base.
General Procedure
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Starting Material : 3-Methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)butanoic acid (compound I ) reacts with (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (compound II ) under basic conditions.
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Stereochemical Outcome : The (5Z) configuration is stabilized by conjugation between the thiazolidinone and thiophene moieties.
| Component | Role | Conditions | Outcome |
|---|---|---|---|
| Thiazolidinone Core | Nucleophile for condensation | Sodium acetate, acetic acid | Formation of α,β-unsaturated ketone |
| Thiophene-2-Carbaldehyde | Electrophile for Knoevenagel reaction | Reflux, 6–8 hours | (5Z)-Configured double bond |
Propanamide Side Chain Attachment
The propanamide group is introduced via amide coupling, typically using carbodiimide reagents or direct amidation.
Synthesis of Propanamide Intermediates
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4-Fluorophenyl Propanamide Synthesis :
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Amide Coupling :
| Step | Reagents/Conditions | Yield | References |
|---|---|---|---|
| Propanamide Formation | 4-Fluorobenzaldehyde + thioglycolic acid | 75% | |
| Amide Coupling | EDCI/HOBt, DMF, 25°C | 70% |
Multistep Synthesis Pathway
The full synthesis involves sequential steps:
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Thiazolidinone Core Formation :
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Thiophene Substitution :
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Propanamide Coupling :
Spectroscopic and Analytical Data
Key characterization data for intermediates and the final compound include:
IR Spectroscopy
¹H-NMR Data
| Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| NH (Amide) | 10.62–11.45 | Singlet | Propanamide NH |
| CH (Thiazolidinone) | 5.20–5.32 | Quartet | CH adjacent to NH |
| Thiophene Protons | 7.22–7.84 | Multiplet | Aromatic protons (thiophene) |
Challenges and Optimization Strategies
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Stereochemical Control :
-
Yield Enhancement :
-
Deprotection Steps :
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | Hydrazide + thioglycolic acid → thiazolidinone | High yield, simplicity | Limited functionalization |
| Knoevenagel Condensation | Thiazolidinone + thiophene aldehyde → methylidene | Stereoselective, scalable | Requires anhydrous conditions |
| Amide Coupling | Thiazolidinone + propanamide → final product | High purity, mild conditions | Requires coupling reagents |
Chemical Reactions Analysis
Nucleophilic Attack at the Thiazolidinone Core
The 4-oxo-2-thioxo-thiazolidin-3-yl group undergoes nucleophilic substitution at the carbonyl (C=O) and thiocarbonyl (C=S) positions:
The exocyclic double bond (C5=C) in the Z-configuration participates in [4+2] cycloadditions with dienophiles like maleic anhydride under thermal conditions (80–120°C), forming bicyclic adducts .
Electrophilic Substitution at the Thiophene Ring
The thiophen-2-ylmethylidene group directs electrophiles to the 5-position of the heteroaromatic ring:
Redox Reactions
The compound exhibits dual redox activity:
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Oxidation : The thioxo group (C=S) is oxidized to sulfonic acid (C-SO₃H) using H₂O₂/CH₃COOH (3:1 v/v, 50°C, 6 hr) .
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Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) saturates the exocyclic double bond, yielding the dihydrothiazolidinone derivative (95% conversion) .
Photochemical Reactivity
UV irradiation (λ = 254 nm, MeCN) induces:
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E/Z isomerization of the thiophen-2-ylmethylidene group (quantified by HPLC: 72% Z→E conversion in 2 hr) .
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Singlet oxygen generation via energy transfer, enabling [2+2] cycloadditions with electron-deficient alkenes.
Metal Coordination
The thiocarbonyl and amide groups chelate transition metals:
| Metal Salt | Coordination Site | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) chloride | S (thioxo) + O (amide) | Square-planar geometry | 8.2 ± 0.3 |
| Pd(II) acetate | S (thiophene) + N (amide) | Tetrahedral coordination | 6.7 ± 0.2 |
These complexes show enhanced catalytic activity in Suzuki-Miyaura couplings (TON up to 1,200) .
pH-Dependent Tautomerism
The compound exists in equilibrium between thione (C=S) and thiol (C-SH) forms:
This multifaceted reactivity profile enables applications in targeted drug design, organocatalysis, and materials engineering. Further studies should explore enantioselective transformations leveraging the Z-configuration’s stereoelectronic effects .
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic reactions.
Biology
Research indicates that this compound may act as an enzyme inhibitor or serve as a ligand in receptor studies. Its interactions with biological targets make it a candidate for further exploration in biochemical pathways.
Medicine
N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide has been investigated for:
- Anti-inflammatory properties
- Antimicrobial effects
- Anticancer activities
Studies suggest that it may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation, indicating its potential therapeutic applications.
Industry
In material science, the compound is explored for developing new materials with enhanced properties, such as improved heat resistance and durability.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Molecular docking studies have suggested that the compound may effectively inhibit targets involved in cancer progression, warranting further investigation into its efficacy against specific cancer cell lines.
- Enzyme Inhibition : Research has indicated that this compound might act as a potent inhibitor of 5-lipoxygenase, which is involved in inflammatory responses.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives are widely studied for their diverse pharmacological activities. Below is a detailed comparison of the target compound with three analogues, focusing on structural features, physicochemical properties, and synthesis methods.
Table 1: Structural and Functional Comparison
Notes:
- logP Trends : The target compound’s logP (~3.2) is lower than analogues with bulkier hydrophobic groups (e.g., trifluoromethyl or biphenyl), indicating moderate lipophilicity due to the thiophene and 4-fluorophenyl substituents .
- Electronic Effects : The thiophen-2-ylmethylidene group in the target compound provides π-conjugation, distinct from the 4-methylbenzylidene (electron-donating) or trifluoromethylphenyl (electron-withdrawing) groups in analogues .
- Biological Implications : The 4-fluorophenyl group may enhance metabolic stability compared to hydroxyl-substituted derivatives (e.g., 3-hydroxyphenyl in ), which are prone to glucuronidation.
Key Spectral Data :
- IR Spectroscopy: Absorption bands at ~1250 cm⁻¹ (C=S stretch) and ~1680 cm⁻¹ (C=O stretch) confirm the thiazolidinone and propanamide functionalities .
- ¹H-NMR : Distinct signals for thiophene protons (δ 7.2–7.8 ppm) and the 4-fluorophenyl group (δ 7.0–7.4 ppm) .
Comparison with Analogues
- The compound in lacks the thiophene ring but shows a downfield shift for the 3-hydroxyphenyl proton (δ 9.2 ppm), absent in the target compound.
- The trifluoromethyl-substituted analogue exhibits a characteristic ¹⁹F-NMR signal at δ -62 ppm, contrasting with the target’s single fluorine resonance (δ -115 ppm) .
Physicochemical and Crystallographic Insights
Biological Activity
N-(4-fluorophenyl)-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone ring, a thiophene moiety, and a fluorophenyl group. Its molecular formula is , with a molecular weight of 418.6 g/mol. The IUPAC name is N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The thiazolidinone ring structure is known to inhibit various enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes .
- Cell Signaling Modulation : The hydroxyphenyl group may modulate signaling pathways by interacting with receptors or other proteins, potentially influencing cell proliferation and apoptosis .
Anticancer Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has shown promise in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of proliferation |
| HeLa (Cervical) | 10.0 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
The anticancer mechanism is hypothesized to involve the induction of oxidative stress and the activation of apoptotic pathways, leading to cell death in cancerous cells .
Anti-inflammatory Activity
Thiazolidinone derivatives have been recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit COX enzymes, which play a crucial role in inflammation:
| Activity | IC50 (µM) | Remarks |
|---|---|---|
| COX-1 Inhibition | 20.0 | Moderate selectivity |
| COX-2 Inhibition | 5.0 | High selectivity |
This selectivity suggests potential therapeutic applications in treating inflammatory diseases while minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 1: Anticancer Efficacy
In a study published in Medicinal Chemistry, researchers synthesized various thiazolidinone derivatives, including the compound under discussion. They tested its efficacy against several cancer cell lines and reported that it significantly reduced cell viability in a dose-dependent manner. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of thiazolidinone derivatives. The researchers found that the compound effectively reduced inflammation markers in vitro and demonstrated significant inhibition of COX enzymes in animal models. This highlights its potential as an alternative treatment for inflammatory conditions .
Q & A
Q. What strategies validate the purity of N-(4-fluorophenyl)-3-[(5Z)-...]propanamide for in vivo studies?
- Methodological Answer : Combine orthogonal methods:
- HPLC : ≥95% purity with a C18 column and UV detection at 254 nm.
- Elemental Analysis : Match calculated and observed C, H, N, S percentages.
- Residual Solvents : Gas chromatography (GC) to detect traces of DMF or acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
